tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate
Overview
Description
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C10H16F3NO3 It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclobutyl ring, and a tert-butyl carbamate group
Mechanism of Action
Mode of Action
The hydroxyl group and carbamate moiety could potentially form hydrogen bonds with amino acid residues in the target protein, while the trifluoromethyl group could participate in hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to inhibit enzymes such as aldehyde dehydrogenase . If this compound has a similar mechanism, it could potentially affect metabolic pathways involving this enzyme.
Pharmacokinetics
The tert-butyl group could increase its lipophilicity, potentially enhancing its absorption and distribution, while the trifluoromethyl group could increase its metabolic stability .
Action Environment
The action of “tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate” could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other compounds could affect its metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl precursor that contains the trifluoromethyl group. One common method involves the use of tert-butyl chloroformate and a cyclobutylamine derivative under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the trifluoromethyl group or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups to the cyclobutyl ring .
Scientific Research Applications
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate
- tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate derivatives with different substituents .
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-6-4-9(16,5-6)10(11,12)13/h6,16H,4-5H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIUORAPQPBASU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129112 | |
Record name | Carbamic acid, N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001129112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-65-8 | |
Record name | Carbamic acid, N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001129112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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